An In-Depth Technical Guide to the Synthesis and Characterization of (S)-2,2,6-Trimethylmorpholine
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-2,2,6-Trimethylmorpholine
Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs and clinical candidates.[1] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive isostere for other saturated heterocyles like piperidine.[1] The introduction of chirality into the morpholine ring further expands its utility, allowing for precise three-dimensional arrangements of substituents that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] (S)-2,2,6-Trimethylmorpholine, a chiral derivative, represents a valuable building block for the synthesis of complex bioactive molecules, where the stereochemistry at the C6 position can be critical for target engagement. This guide provides a comprehensive overview of a robust synthetic strategy for (S)-2,2,6-trimethylmorpholine, rooted in the principles of chiral pool synthesis, and details the analytical methodologies required for its thorough characterization.
Part 1: Enantioselective Synthesis of (S)-2,2,6-Trimethylmorpholine
Strategic Approach: A Chiral Pool-Based Synthesis
The synthesis of enantiomerically pure compounds can be broadly approached through asymmetric synthesis, chiral resolution, or by utilizing readily available chiral starting materials, a strategy known as chiral pool synthesis.[3] For the preparation of (S)-2,2,6-trimethylmorpholine, a chiral pool approach commencing from the commercially available and enantiopure (S)-alaninol ((S)-2-aminopropan-1-ol) is a highly efficient and logical strategy. This approach leverages the inherent stereochemistry of the starting material to directly install the desired (S)-configuration at the C6 position of the target morpholine ring.
The proposed synthetic pathway involves two key transformations:
-
Formation of an Oxazolidine Intermediate: The initial step involves the protection of the amino alcohol functionality of (S)-alaninol and the simultaneous introduction of the gem-dimethyl group required for the C2 position of the morpholine ring. This is elegantly achieved through the acid-catalyzed reaction of (S)-alaninol with an acetone equivalent, such as 2,2-dimethoxypropane. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently trapped by the hydroxyl group to form a stable five-membered oxazolidine ring.
-
Intramolecular Cyclization to the Morpholine Ring: The second stage involves the cleavage of the oxazolidine ring followed by an intramolecular cyclization to construct the six-membered morpholine heterocycle. This transformation can be promoted by treatment with a strong acid, which protonates the oxazolidine oxygen, facilitating ring opening to reveal a carbocation that is then trapped by the primary amine. An alternative approach involves N-alkylation of the oxazolidine with a suitable electrophile containing a leaving group, followed by base-mediated intramolecular cyclization. For the purpose of this guide, we will focus on the acid-catalyzed rearrangement and cyclization.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for (S)-2,2,6-trimethylmorpholine.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-4-(1-hydroxypropan-2-yl)-2,2-dimethyl-oxazolidine
-
Rationale: This step utilizes an acid catalyst to promote the condensation of (S)-alaninol with 2,2-dimethoxypropane, forming the key oxazolidine intermediate. 2,2-Dimethoxypropane serves as both a reactant and a water scavenger, driving the equilibrium towards product formation.
-
Procedure:
-
To a stirred solution of (S)-alaninol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of alaninol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude oxazolidine intermediate, which can often be used in the next step without further purification.
-
Step 2: Synthesis of (S)-2,2,6-Trimethylmorpholine
-
Rationale: Concentrated sulfuric acid acts as a strong dehydrating agent and catalyst to facilitate the ring-opening of the oxazolidine and the subsequent intramolecular cyclization to form the thermodynamically stable six-membered morpholine ring.
-
Procedure:
-
Carefully add the crude oxazolidine intermediate from Step 1 dropwise to concentrated sulfuric acid (5.0 eq) at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly neutralize by the dropwise addition of a 50% aqueous solution of sodium hydroxide until the pH is >12. Caution: This is a highly exothermic process.
-
Extract the aqueous layer with diethyl ether or DCM (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (S)-2,2,6-trimethylmorpholine as a colorless oil.
-
Part 2: Comprehensive Characterization
A rigorous characterization of the synthesized (S)-2,2,6-trimethylmorpholine is essential to confirm its identity, purity, and stereochemical integrity. The following analytical techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (S)-2,2,6-trimethylmorpholine, both ¹H and ¹³C NMR are required.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
A doublet for the C6-methyl group.
-
Two singlets for the non-equivalent gem-dimethyl groups at C2.
-
A multiplet for the C6-proton.
-
Complex multiplets for the methylene protons at C3 and C5.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of carbon atoms and their chemical environment. Expected signals include:
-
Three distinct signals for the methyl carbons.
-
Signals for the methylene carbons at C3 and C5.
-
A signal for the methine carbon at C6.
-
A signal for the quaternary carbon at C2.
-
Table 1: Predicted NMR Data for (S)-2,2,6-Trimethylmorpholine (in CDCl₃)
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| C2-(CH₃)₂ | ~1.1 - 1.3 (two singlets) | ~25 - 30 (two signals) |
| C6-CH₃ | ~1.0 - 1.2 (doublet) | ~18 - 22 |
| C3-H₂ | ~2.5 - 2.9 (multiplet) | ~45 - 50 |
| C5-H₂ | ~3.5 - 3.9 (multiplet) | ~65 - 70 |
| C6-H | ~3.0 - 3.4 (multiplet) | ~50 - 55 |
| C2 | - | ~70 - 75 |
| N-H | Variable (broad singlet) | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern. For (S)-2,2,6-trimethylmorpholine (C₇H₁₅NO), the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z = 129.20.
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity of the synthesized (S)-2,2,6-trimethylmorpholine, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
-
Methodology:
-
A racemic standard of 2,2,6-trimethylmorpholine would first be synthesized or purchased to establish the retention times of both the (R) and (S) enantiomers.
-
The synthesized (S)-enantiomer is then injected onto the chiral column under the same conditions.
-
The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers. A successful enantioselective synthesis should yield a chromatogram with a single major peak corresponding to the (S)-enantiomer.
-
Optical Rotation
As a chiral molecule, (S)-2,2,6-trimethylmorpholine will rotate the plane of plane-polarized light. The specific rotation, [α]ᴅ, is a characteristic physical property. The measurement of the optical rotation provides confirmation of the chiral nature of the product and, when compared to a literature value (if available), can indicate the enantiomeric purity. The sign of the rotation (+ or -) is a key identifier of the specific enantiomer.
Visualizing the Molecular Structure
Caption: 2D representation of (S)-2,2,6-trimethylmorpholine.
Conclusion
This guide has outlined a logical and robust synthetic strategy for the preparation of (S)-2,2,6-trimethylmorpholine from a readily available chiral precursor. The detailed experimental protocol, coupled with a comprehensive characterization plan, provides a solid framework for researchers and drug development professionals to access this valuable chiral building block. The principles of stereochemical control and rigorous analytical validation are paramount in the synthesis of such compounds, ensuring their suitability for downstream applications in the development of novel therapeutics.
References
- CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- US4504363A - Preparation of cis-2,6-dimethylmorpholine.
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. [Link]
-
A short Chiral Pool Synthesis. (2022). Insights in Advanced Organic Chemistry 26. YouTube. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-813. [Link]
-
Brenna, E., Gatti, F. G., & Sacchetti, A. (2013). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 18(12), 14735-14748. [Link]
-
Freedman, T. B., Nafie, L. A., & Z-C. (2007). Characterization of intensity-dependent optical rotation phenomena in chiral molecules in solution. The Journal of Chemical Physics, 126(23), 234506. [Link]
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). Journal of Medicinal Chemistry, 62(19), 8711-8725. [Link]
-
(S)-2,2,6-trimethylmorpholine. PubChem. [Link]
-
Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. (2010). Justia Patents. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(4), 1953-1963. [Link]
-
Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. (2021). Molecules, 26(4), 932. [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (2018). Organic Syntheses, 95, 357-376. [Link]
-
Various approaches for synthesis of morpholine. (n.d.). ResearchGate. [Link]
Sources
- 1. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of intensity-dependent optical rotation phenomena in chiral molecules in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
